Cas no 2870653-62-4 (2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester )

2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester is a versatile intermediate in organic synthesis, particularly valued for its functionalized benzopyran core. The presence of both formyl and ester groups enhances its reactivity, enabling its use in the preparation of heterocyclic compounds, pharmaceuticals, and fine chemicals. Its dihydrobenzopyran structure offers stability while allowing further derivatization, making it suitable for applications in medicinal chemistry and material science. The methyl ester group improves solubility in organic solvents, facilitating downstream reactions. This compound is commonly employed in the synthesis of chromene derivatives, which are key scaffolds in bioactive molecule development. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes.
2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester  structure
2870653-62-4 structure
Product Name:2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester
CAS No:2870653-62-4
MF:C12H12O4
MW:220.221283912659
CID:5563448
Update Time:2025-06-08

2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-formyl-3,4-dihydro-2H-1-benzopyran-2-carboxylate (ACI)
    • 2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester
    • Inchi: 1S/C12H12O4/c1-15-11(14)12(8-13)7-6-9-4-2-3-5-10(9)16-12/h2-5,8H,6-7H2,1H3
    • InChI Key: QVWJGIAEYNNEMP-UHFFFAOYSA-N
    • SMILES: O=CC1(CCC2C(=CC=CC=2)O1)C(OC)=O

2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester Pricemore >>

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Additional information on 2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester

Introduction to 2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester (CAS No. 2870653-62-4)

2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester, identified by the CAS number 2870653-62-4, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzopyran class of heterocyclic molecules, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of both a formyl group and a methyl ester in its structure imparts unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.

The benzopyran core is a common motif in many natural products and pharmacologically active agents. Its aromatic system provides stability, while the pyran ring introduces conformational flexibility, which can be exploited to interact with biological targets. In particular, 2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester exhibits characteristics that make it a promising candidate for further exploration in drug discovery. The formyl group (–CHO) serves as a reactive handle for further functionalization via condensation reactions, while the methyl ester (–COOCH₃) can be hydrolyzed to yield a carboxylic acid, allowing for modifications that may enhance binding affinity or metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with various biological targets with high accuracy. Studies suggest that the benzopyran scaffold can interact with enzymes and receptors involved in critical cellular processes, such as inflammation, apoptosis, and signal transduction. The formyl group in particular has been shown to engage in hydrogen bonding or Schiff base formation with nucleophilic residues in protein active sites, which could be leveraged to design inhibitors or modulators of these targets.

One of the most exciting areas of research involving 2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester is its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a central role in many disease pathways, including cancer and inflammatory disorders. By modifying the structure of this compound to introduce additional functional groups or alter the substitution pattern on the benzopyran ring, researchers can fine-tune its binding properties to achieve selective inhibition of specific kinases. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against certain kinases with IC₅₀ values in the low micromolar range.

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 2-formyl-3,4-dihydro-, methyl ester presents both challenges and opportunities for synthetic chemists. Traditional approaches often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodology have streamlined the process considerably. For instance, catalytic methods using transition metals have been employed to facilitate cyclization reactions and introduce functional groups with high efficiency. These advances not only improve yield but also reduce the environmental impact of the synthesis.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and chemical biology. The benzopyran core can be incorporated into polymers or nanoparticles to enhance their functionality for drug delivery systems or biosensors. Its ability to undergo selective modifications also makes it an attractive building block for libraries of compounds used in high-throughput screening campaigns.

The growing body of research on CAS No. 2870653-62-4 underscores its significance as a versatile intermediate in medicinal chemistry. As our understanding of biological pathways continues to expand, so does the demand for innovative molecules like this one. Future studies are likely to focus on optimizing its synthetic routes, exploring new derivatives with enhanced bioactivity, and evaluating its potential in preclinical models. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking the full therapeutic potential of this remarkable compound.

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